

validation of UPLC-MS/MS methods for pesticide residue analysis including bromacil

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Compound of Interest

Compound Name: *Bromacil*

Cat. No.: *B1667870*

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A Comparative Guide to UPLC-MS/MS Method Validation for Bromacil Residue Analysis

This guide provides a detailed comparison of two validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of pesticide residues, with a specific focus on the herbicide **bromacil**. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into method performance and experimental protocols.

Comparison of Method Performance

The performance of two distinct multi-residue UPLC-MS/MS methods is summarized below. Method 1 provides specific validation data for **bromacil** in olive oil, while Method 2 offers a more general validation for a suite of 51 pesticides in tomatoes.

Table 1: Quantitative Performance Data for **Bromacil** Analysis

Performance Parameter	Method 1 (Olive Oil Matrix)	Method 2 (Tomato Matrix)
Linearity	Matrix-matched calibration (4-100 µg/L)	Not specified for bromacil
Recovery (0.05 mg/kg)	95%	Not specified for bromacil
Recovery (0.50 mg/kg)	98%	Not specified for bromacil
Precision (RSDr) (0.05 mg/kg)	11%	<20% (for all evaluated pesticides)[1]
Precision (RSDr) (0.50 mg/kg)	8%	Not specified for bromacil
Limit of Quantification (LOQ)	0.050 mg/kg	10 µg/kg (for 82% of pesticides)[1]
Limit of Detection (LOD)	Not specified	Not specified

Experimental Protocols

Detailed methodologies for the two compared UPLC-MS/MS methods are outlined below, covering sample preparation and the analytical instrumentation conditions.

Method 1: Analysis of Bromacil in Olive Oil

This method employs a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.

Sample Preparation (Modified QuEChERS)

- Weigh 1.5 g (\pm 0.1 g) of the olive oil sample into a 50 mL centrifuge tube.
- Add 1.5 mL of n-hexane and shake for 20 seconds.
- Add 6 mL of acetonitrile and shake vigorously for 10 minutes.
- Centrifuge for 2 minutes at 1000 rpm.
- Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of acetonitrile.

- Load the supernatant onto the conditioned SPE cartridge.
- Elute the analytes with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute in 1 mL of acetonitrile:water (1:9, v/v).
- Filter the reconstituted solution through a 0.45 µm syringe filter into an injection vial.

UPLC-MS/MS Conditions

- LC System: Not specified
- Column: Not specified
- Mobile Phase: Not specified
- Flow Rate: Not specified
- Injection Volume: Not specified
- MS/MS System: Triple quadrupole (QqQ)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Method 2: Analysis of 51 Pesticides in Tomato

This method utilizes the Dutch mini-Luke extraction procedure.^[1]

Sample Preparation (Dutch mini-Luke)

- Homogenize the tomato sample.
- Extract a representative sample portion with acetone, petroleum ether, and dichloromethane.
^{[1][2]}
- Evaporate a small aliquot of the organic extract.

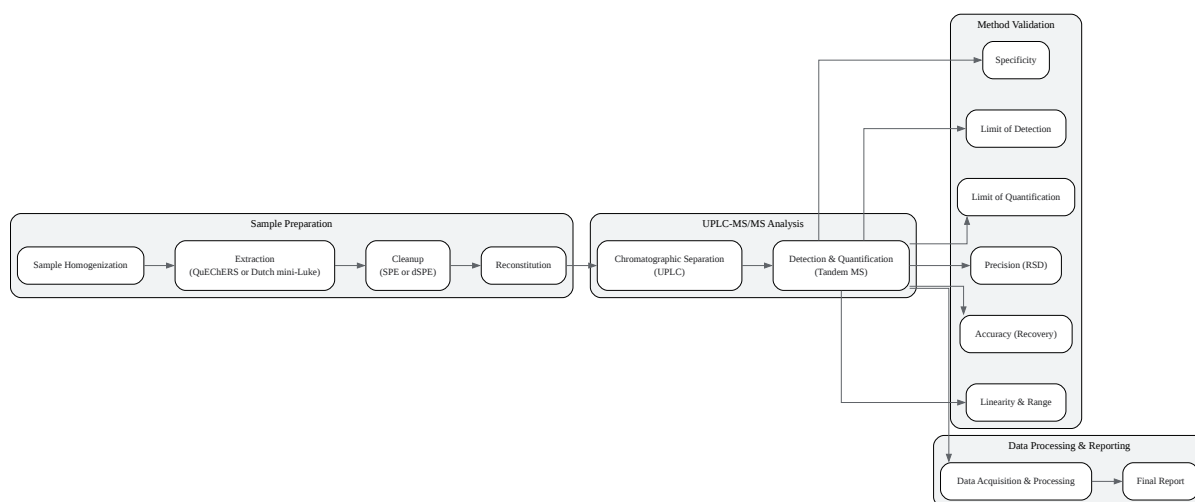
- Reconstitute the residue in methanol with 0.1% acetic acid (v/v) for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

- LC System: ACQUITY UPLC
- Column: BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size)
- Column Temperature: 60 °C
- Mobile Phase:
 - Solvent A: 0.3 g/L ammonium formate solution
 - Solvent B: Methanol
- Gradient: 80% A decreasing linearly to 15% A over 11 minutes
- Flow Rate: 0.45 mL/min
- Total Run Time: 14 min
- MS/MS System: XEVO TQ-S (triple quadrupole)
- Ionization Mode: Not specified
- Acquisition Mode: Not specified

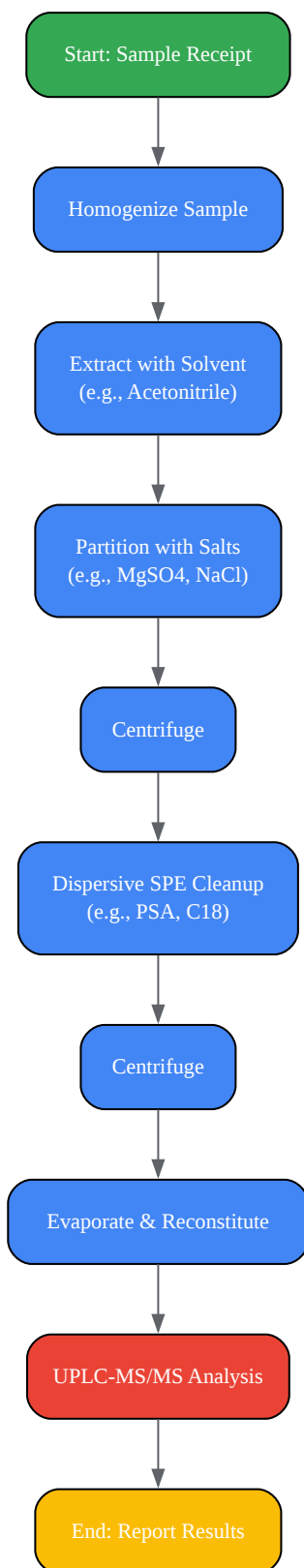
Workflow and Process Diagrams

The following diagrams illustrate the key stages of the UPLC-MS/MS method validation and sample analysis workflow.



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UPLC-MS/MS validation workflow.



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QuEChERS sample preparation workflow.

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References

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